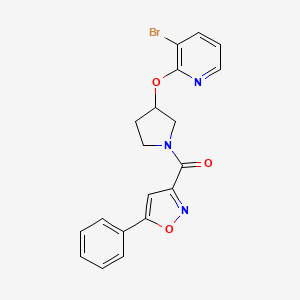

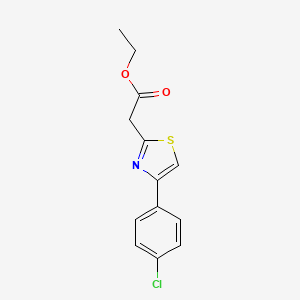

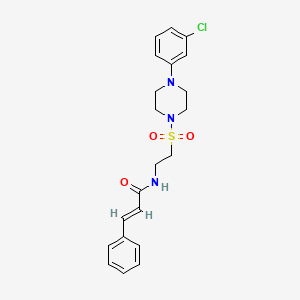

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Techniques

Regioselective Synthesis Methods : A study by Aggarwal et al. (2016) introduced a mild protocol for the regioselective synthesis of related compounds, using a one-pot condensation approach. This method involved the intermediacy of 2-bromo-1,3-diketones formed in situ from 1,3-diketones, confirming the structure of regioisomers through rigorous spectroscopy and X-ray crystallographic studies (Aggarwal et al., 2016).

Metal-Free Synthesis Protocols : Another approach highlighted by Roslan et al. (2016) showcased the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines through a metal-free one-pot synthesis, using commercially available inexpensive substrates (Roslan et al., 2016).

Optical and Material Applications

- Optical Properties and Material Usage : Volpi et al. (2017) synthesized derivatives with notable optical properties, including large Stokes' shift and variable quantum yields. These properties were effectively tuned depending on the chemical structure of the substituents, demonstrating potential for low-cost luminescent materials (Volpi et al., 2017).

Chemical Reactivity and Transformations

- Chemical Rearrangements : Khalafy et al. (2002) explored the reactivity of substituted isoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. This study demonstrated the varied chemical transformations possible with related compounds (Khalafy et al., 2002).

Potential Biological Applications

Antimicrobial Activity : Kumar et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial activity. Notably, compounds with methoxy groups exhibited high antimicrobial activity, suggesting potential applications in medical and pharmaceutical fields (Kumar et al., 2012).

Anticancer Evaluation : Research by Gouhar and Raafat (2015) focused on synthesizing derivatives and evaluating them as anticancer agents. This study indicates the possible application of these compounds in cancer treatment (Gouhar & Raafat, 2015).

Anticonvulsant Agents : Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities, revealing potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Structural and Crystallographic Studies

- Crystal Structure Analysis : Wang et al. (2008) conducted structural analyses of related compounds, demonstrating their potential in understanding molecular configurations and interactions (Wang et al., 2008).

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a pyrrolidine ring, which is a common feature in many bioactive compounds . .

Mode of Action

It is known that pyrrolidine derivatives can interact with various biological targets due to their versatile structure . The bromopyridinyl and phenylisoxazolyl groups could potentially interact with different targets, leading to various biological effects.

Result of Action

Preliminary bioassay tests of similar compounds have indicated certain insecticidal and fungicidal activities , suggesting that this compound may also have potential bioactive properties.

特性

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRPERAKLQCSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)

![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)

![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)